molecular formula C10H21ClN2O2 B1382347 piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride CAS No. 1803572-29-3

piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride

Cat. No.: B1382347
CAS No.: 1803572-29-3
M. Wt: 236.74 g/mol
InChI Key: ZRZAXSQJXXSHOT-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with ethyl and methyl carbamates under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Piperidine
  • N-ethyl-N-methylcarbamate
  • Piperidin-2-ylmethyl carbamate

Comparison: Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

piperidin-2-ylmethyl N-ethyl-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-3-12(2)10(13)14-8-9-6-4-5-7-11-9;/h9,11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZAXSQJXXSHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride
Reactant of Route 2
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride
Reactant of Route 3
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride
Reactant of Route 4
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride
Reactant of Route 5
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride
Reactant of Route 6
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride

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